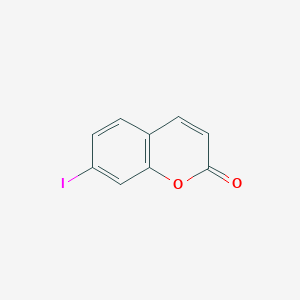

7-Iodo-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-iodochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADOQOKISWNACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Iodo 2h Chromen 2 One and Its Iodinated Analogues

Direct Halogenation Approaches

Direct iodination of the coumarin (B35378) scaffold is a primary strategy for synthesizing iodinated chromen-2-ones. The success of these methods often depends on controlling the regioselectivity of the reaction and employing suitable iodinating agents to activate the aromatic system.

Controlling the position of iodination on the coumarin ring is crucial for the synthesis of specific isomers. thieme.de The inherent electronic properties of the coumarin nucleus direct incoming electrophiles, but reaction conditions and the choice of reagents can further refine this selectivity.

One environmentally benign protocol facilitates the ortho-iodination of activated coumarins, such as 7-hydroxycoumarins. organic-chemistry.org This method uses potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature. organic-chemistry.org For 7-hydroxycoumarins, this strategy leads to exclusive ortho-iodination, yielding 8-iodo-7-hydroxycoumarin derivatives. organic-chemistry.orgchemsynthesis.com This acid-free method is compatible with various functional groups that are prone to oxidation. organic-chemistry.org The reaction likely proceeds through the in-situ generation of reactive iodinating species. organic-chemistry.org

Another approach to the regioselective halogenation of coumarins involves the use of N-halosuccinimides activated by a copper halide, which provides a pathway for synthesizing halogenated heterocyclic compounds that can serve as fluorescent or pharmaceutical agents. thieme.de For electron-rich coumarin derivatives, reagents like benzyltrimethylammonium (B79724) dichloroiodate in the presence of zinc chloride have also been utilized to achieve regioselective iodination. researchgate.net

| Substrate | Iodinating System | Position of Iodination | Key Features | Reference |

|---|---|---|---|---|

| 7-Hydroxycoumarins | KI / (NH4)2S2O8 in aq. Methanol | C-8 (ortho to hydroxyl group) | Environmentally benign, acid-free, room temperature. | organic-chemistry.org |

| Electron-Rich Coumarins | N-Halosuccinimide / Copper Halide | Regioselective | Provides a platform for synthesizing useful functional heterocycles. | thieme.de |

| Electron-Rich Coumarins | Benzyltrimethylammonium dichloroiodate / ZnCl2 | Regioselective | Method applicable to activated coumarin systems. | researchgate.net |

Direct iodination of aromatic compounds is a form of electrophilic aromatic substitution. wikipedia.org However, molecular iodine (I₂) is generally unreactive toward aromatic rings on its own. libretexts.orglibretexts.org To facilitate the reaction, an oxidizing agent is typically required to convert I₂ into a more potent electrophilic species, often represented as I⁺. libretexts.orglibretexts.org Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or a copper salt like CuCl₂. libretexts.orglibretexts.org

In the context of coumarins, an environmentally friendly protocol using potassium iodide and ammonium peroxodisulfate achieves iodination by generating the reactive iodinating species in situ. organic-chemistry.org Other established systems for the electrophilic iodination of aromatic compounds, which are applicable to coumarins, include the use of N-iodosuccinimide (NIS) in conjunction with a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org These methods provide mild conditions and can result in excellent yields with short reaction times. organic-chemistry.org The mechanism involves the attack of the electron-rich aromatic ring of the coumarin on the generated electrophilic iodine species, followed by the loss of a proton to restore aromaticity, resulting in the iodinated product. libretexts.org

A straightforward and efficient pathway to 3-iodocoumarins involves the decarboxylative iodination of readily available coumarin-3-carboxylic acids. qnl.qa This reaction provides direct access to C-3 functionalized coumarins, which are valuable precursors for more complex organic compounds. qnl.qaias.ac.in

In a typical procedure, a solution of a coumarin-3-carboxylic acid is heated in acetonitrile (B52724) with molecular iodine (I₂) and potassium hydrogen phosphate (B84403) (KH₂PO₄). qnl.qa This process facilitates the replacement of the carboxylic acid group at the C-3 position with an iodine atom. The reaction is compatible with a variety of coumarin-3-carboxylic acids bearing both electron-donating and electron-withdrawing substituents, affording the corresponding 3-iodocoumarins in moderate to excellent yields, typically ranging from 46% to 93%. qnl.qa Mechanistic studies suggest this transformation proceeds via a radical mechanism. qnl.qa This method stands in contrast to some other decarboxylative halogenations which may not involve radical intermediates. acs.org

| Starting Material | Reagents | Product | Yield Range | Reference |

|---|---|---|---|---|

| Coumarin-3-carboxylic acids | I₂, KH₂PO₄ | 3-Iodocoumarins | 46-93% | qnl.qa |

Catalysis-Driven Syntheses of Iodinated Chromen-2-ones

Transition metal catalysis offers powerful and versatile methods for the synthesis of iodinated coumarins and their derivatives. These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds under controlled conditions, enabling the construction of complex molecular architectures.

Palladium catalysis is a cornerstone in the synthesis and functionalization of iodinated chromenones. 3-Iodochromones serve as key substrates in various palladium-catalyzed transformations. For instance, a domino annulation reaction between 3-iodochromones, α-bromo carbonyl compounds, and tetracyclododecene provides an efficient route to a variety of complex chromone-containing polycyclic compounds. rsc.org

Furthermore, the palladium-catalyzed aminocarbonylation of 3-iodochromone has been studied extensively. nih.govresearchgate.net This reaction can lead to different products depending on the amine used. With secondary amines, it yields chromone-3-carboxamides. nih.gov However, with primary amines, the reaction can proceed through an Aza-Michael addition followed by a ring-opening and a subsequent palladium-catalyzed intramolecular aryloxycarbonylation, ultimately forming 3-substituted chroman-2,4-diones. nih.govscribd.com A one-pot, two-step synthesis has also been developed for 3-iodo-4-aryloxy coumarins, which can then undergo a Pd/C-catalyzed annulation to produce coumestans. rsc.org

| Starting Material | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Iodochromone | [2 + 2 + 1] Domino Annulation | Palladium catalyst | Polycyclic chromones | rsc.org |

| 3-Iodochromone | Aminocarbonylation / Ring-Opening / Ring-Closing | Palladium catalyst with ligands (e.g., XantPhos) | Chroman-2,4-diones | nih.govscribd.com |

| 4-Hydroxycoumarins | One-pot synthesis and subsequent annulation | Pd/C | 3-Iodo-4-aryloxy coumarins, Coumestans | rsc.org |

Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds. An efficient method for preparing 4-unsubstituted-3-iodo-2H-chromenes utilizes a gold(I)-catalyzed hydroarylation reaction. nih.gov

The synthesis starts with [(3-iodoprop-2-yn-1-yl)oxy]arenes, which undergo a catalytic cyclization when treated with a gold(I) catalyst, such as IPrAuNTf₂ (3 mol%), in 1,4-dioxane (B91453) at 100 °C. nih.gov This transformation assembles the desired 3-iodo-2H-chromene structure readily. The reaction is described as a migratory cycloisomerization, which formally involves a well-integrated 1,2-iodine shift and a hydroarylation step. nih.gov A key advantage of this method is its tolerance for a variety of functional groups, including strong electron-withdrawing groups attached to the arene ring. nih.gov

| Starting Material | Catalyst | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|---|

| [(3-iodoprop-2-yn-1-yl)oxy]arenes | IPrAuNTf₂ | Migratory Cycloisomerization / Hydroarylation | 3-Iodo-2H-chromenes | Tolerates diverse functional groups. | nih.gov |

Iodine-Catalyzed Cascade Annulations and Oxidative Coupling Reactions

Iodine-catalyzed cascade annulations represent an efficient and atom-economical approach to the synthesis of complex heterocyclic systems from simple starting materials. These reactions often proceed through a series of intramolecular and intermolecular bond-forming events, initiated by the electrophilic nature of iodine. While a direct iodine-catalyzed cascade annulation leading specifically to 7-Iodo-2H-chromen-2-one is not extensively documented, the principles of this methodology have been applied to the synthesis of various functionalized coumarins. For instance, iodine-catalyzed cascade annulations of 4-hydroxycoumarins with aurones have been developed to afford spirocyclic benzofuran-furocoumarins. nih.govmdpi.com This process involves a Michael addition, followed by an iodination and an intramolecular nucleophilic substitution. nih.govmdpi.com Similarly, an iodine-catalyzed electrophilic cyclization of alkynes with sodium arylsulfinates has been utilized to assemble 3-sulfenylcoumarin derivatives. rsc.org

A plausible pathway for the synthesis of iodinated coumarins through a cascade approach could involve the reaction of a suitably substituted phenol (B47542) with an alkyne in the presence of an iodine catalyst. The iodine would act as a Lewis acid to activate the alkyne towards nucleophilic attack by the phenol, followed by an iodocyclization and subsequent aromatization to yield the iodinated coumarin.

Oxidative coupling reactions, another powerful tool in organic synthesis, can also be employed to construct the coumarin nucleus with concurrent iodination. An iodine-catalyzed tandem oxidative coupling reaction has been reported for the one-pot synthesis of coumarin-fused pyrroles. daneshyari.com This strategy involves a Kornblum oxidation, a Knoevenagel condensation, and an iodine-activated Michael-type reaction. daneshyari.com While this specific example leads to a fused system, the underlying principle of using iodine to facilitate oxidative C-C and C-N bond formation is applicable to the synthesis of simpler iodinated coumarins.

Furthermore, direct iodination of pre-formed coumarin skeletons represents a straightforward approach. An environmentally benign protocol for the ortho-iodination of hydroxycoumarins has been developed using potassium iodide and ammonium peroxodisulfate in aqueous methanol. organic-chemistry.org This method offers high regioselectivity and is compatible with various functional groups. organic-chemistry.org Specifically, 7-hydroxycoumarins undergo exclusive ortho-iodination under these conditions. organic-chemistry.org

Table 1: Examples of Iodine-Catalyzed Reactions for Coumarin Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Cascade Annulation | 4-Hydroxycoumarins, Aurones | Iodine | Spirocyclic benzofuran-furocoumarins |

| Electrophilic Cyclization | Alkynes, Sodium arylsulfinates | Iodine | 3-Sulfenylcoumarins |

| Tandem Oxidative Coupling | Acetophenones, Active methylene (B1212753) compounds, 4-Aminocoumarin | Iodine | Coumarin-fused pyrroles |

| Direct Iodination | Hydroxycoumarins | KI, (NH₄)₂S₂O₈ | Ortho-iodinated hydroxycoumarins |

Multicomponent Reaction Pathways in the Synthesis of Iodinated Coumarin Systems

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. This approach is particularly valuable for the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of the coumarin scaffold, and the incorporation of iodine can be achieved either by using an iodinated starting material or by including an iodinating agent in the reaction mixture.

One notable example of an MCR for coumarin synthesis involves the piperidine-iodine catalyzed reaction of a salicylaldehyde (B1680747), an amine, and a β-ketoester. daneshyari.com While this specific protocol leads to coumarin-3-carboxamides, the use of a substituted salicylaldehyde bearing an iodine atom would directly lead to the corresponding iodinated coumarin derivative. The dual catalytic system of piperidine (B6355638) and iodine is crucial, where piperidine acts as a base to promote condensation reactions, and iodine can act as a mild Lewis acid to activate various functional groups. rsc.org

Another three-component reaction for the synthesis of coumarin derivatives involves the reaction of 7-hydroxycoumarins, acetylenic esters, and aromatic aldehydes in the presence of a base. scielo.br To generate an iodinated analogue, one could envision starting with an iodinated 7-hydroxycoumarin. For instance, the reaction of 7-hydroxy-8-iodocoumarin with an acetylenic ester and an aromatic aldehyde would be expected to yield the corresponding O-alkylated and functionalized 8-iodocoumarin derivative.

Furthermore, a stereoselective four-component reaction for the synthesis of 3,4-dihydro-7-nitrocoumarins has been reported, involving the condensation of 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, an isocyanide, and an alcohol. By analogy, the use of an appropriately iodinated 2-hydroxybenzaldehyde in such a reaction could provide a pathway to iodinated dihydrocoumarins, which can then be oxidized to the corresponding coumarins.

Table 2: Illustrative Multicomponent Reactions for Substituted Coumarin Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Three | Salicylaldehyde, Amine, β-Ketoester | Piperidine/Iodine | Coumarin-3-carboxamides |

| Three | 7-Hydroxycoumarin, Acetylenic ester, Aromatic aldehyde | NEt₃ | O-Functionalized coumarins |

| Four | 2-Hydroxybenzaldehyde, Meldrum's acid, Isocyanide, Alcohol | Room Temperature | Dihydrocoumarins |

Post-Synthesis Functionalization of Iodinated Chromen-2-one Precursors

The functionalization of a pre-existing iodinated coumarin core is a versatile strategy for the synthesis of a wide range of derivatives. The presence of the iodine atom can influence the reactivity of the coumarin ring and can also serve as a handle for further transformations, such as cross-coupling reactions. The hydroxyl group, when present in an iodinated coumarin, is a key site for functionalization through acylation, alkylation, and sulfonylation.

The hydroxyl group of hydroxy-iodochromenones can be readily acylated or alkylated to introduce a variety of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule.

O-Acylation: The esterification of hydroxycoumarins is a common transformation. In the context of iodinated derivatives, the O-acylation of a hydroxy-iodochromenone can be achieved using standard acylation conditions. For example, the reaction of a 7-hydroxy-iodocoumarin with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), would yield the corresponding 7-acyloxy-iodocoumarin. A review on the chemistry of 4-hydroxycoumarin (B602359) details various methods for its O-acylation, which are, in principle, applicable to its iodinated analogues. sciepub.com

O-Alkylation: The O-alkylation of hydroxy-iodochromenones is a valuable method for introducing alkyl or aryl ethers. A one-pot, two-step synthesis of 3-iodo-4-aryloxy coumarins has been reported, which involves the in-situ generation of a hypervalent iodine reagent for tandem O-arylation and ortho-iodination of 4-hydroxycoumarin. rsc.org This method directly provides access to O-arylated and iodinated coumarin derivatives. For instance, the reaction of 4-hydroxycoumarin with iodobenzene (B50100) in the presence of an oxidant and pivalic acid, followed by heating, yields 3-iodo-4-phenoxy-2H-chromen-2-one. rsc.org Similarly, starting with 7-hydroxy-4-(2-fluorophenyl)coumarin, O-alkylation with dimethyl sulfate (B86663) in the presence of potassium carbonate affords 4-(2-fluorophenyl)-7-methoxycoumarin. beilstein-journals.org

Table 3: Examples of O-Functionalization of Iodinated Hydroxycoumarins

| Functionalization | Substrate | Reagents | Product |

|---|---|---|---|

| O-Arylation/Iodination | 4-Hydroxycoumarin | Iodobenzene, m-CPBA, Pivalic acid | 3-Iodo-4-phenoxy-2H-chromen-2-one |

| O-Alkylation | 7-Hydroxy-4-(2-fluorophenyl)coumarin | Dimethyl sulfate, K₂CO₃ | 4-(2-Fluorophenyl)-7-methoxycoumarin |

The conversion of the hydroxyl group of an iodinated hydroxycoumarin to a sulfonate ester is another important functionalization reaction. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and can also be used in cross-coupling reactions.

The O-sulfonylation of a hydroxy-iodochromenone can be achieved by reacting it with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine or triethylamine. While specific examples of O-sulfonylation of iodinated hydroxycoumarins are not abundant in the readily available literature, the principles of this reaction are well-established for hydroxycoumarins in general. For instance, in vitro studies have demonstrated the sulfonation of 7-hydroxycoumarin and its derivatives in liver cytosol, which involves the enzymatic transfer of a sulfonate group to the hydroxyl moiety. nih.govnih.gov This biological transformation underscores the chemical accessibility of the hydroxyl group for sulfonylation.

A chemical synthesis approach would involve the reaction of, for example, 7-hydroxy-8-iodocoumarin with methanesulfonyl chloride in an inert solvent with a suitable base to yield 8-iodo-2-oxo-2H-chromen-7-yl methanesulfonate. The reaction conditions would need to be carefully controlled to avoid any undesired side reactions involving the iodine substituent.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis of Proton Environments

Proton NMR (¹H NMR) provides information about the chemical environment of each hydrogen atom in a molecule. In the case of coumarin (B35378) derivatives, the signals in the aromatic region are particularly diagnostic. For instance, in a related compound, 7-methyl-2H-chromen-2-one, the proton at the C-5 position appears as a doublet at δ 7.36 ppm, while the protons at C-6 and C-8 show a multiplet in the range of δ 7.04-7.23 ppm. rsc.org The proton at C-3 of the pyrone ring typically appears as a singlet. rsc.org

Detailed ¹H NMR data for a similar compound, 4-(hydroxymethyl)-7-iodo-2H-chromen-2-one, reveals a singlet for the H-8 proton at δ 7.87 ppm and a doublet for the H-6 proton at δ 7.70 ppm (J = 7.8 Hz). The H-5 proton appears as a doublet at δ 7.46 ppm (J = 8.4 Hz), and the H-3 proton is a singlet at δ 6.49 ppm. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-8 | 7.87 | s | - |

| H-6 | 7.70 | d | 7.8 |

| H-5 | 7.46 | d | 8.4 |

| H-3 | 6.49 | s | - |

Carbon-13 NMR (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. In conjunction with DEPT experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete assignment of the carbon signals can be achieved.

For 4-(hydroxymethyl)-7-iodo-2H-chromen-2-one, the ¹³C NMR spectrum in DMSO-d6 shows the carbonyl carbon (C-2) at δ 159.51 ppm. rsc.org The carbon bearing the iodine (C-7) is found at δ 125.16 ppm. rsc.org Other key signals include C-9 at δ 153.05 ppm, C-4 at δ 156.27 ppm, and C-3 at δ 98.39 ppm. rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 159.51 |

| C-4 | 156.27 |

| C-9 | 153.05 |

| C-6 | 133.13 |

| C-5 | 125.81 |

| C-7 | 125.16 |

| C-8 | 116.87 |

| C-10 | 111.09 |

| C-3 | 98.39 |

| C-11 (CH₂) | 58.93 |

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a coumarin derivative is characterized by several key absorption bands. The most prominent is the stretching vibration of the lactone carbonyl group (C=O), which typically appears in the range of 1700-1740 cm⁻¹. rsc.orgmdpi.comsemanticscholar.orgmdpi.comrsc.org For example, in 4-(hydroxymethyl)-7-iodo-2H-chromen-2-one, this peak is observed at 1678.38 cm⁻¹. rsc.org The spectrum also shows characteristic absorptions for C=C stretching vibrations of the aromatic and pyrone rings. semanticscholar.orgmdpi.com In some derivatives, a C-I stretching vibration can be observed at lower frequencies, such as 535 cm⁻¹ in 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example Compound and Value (cm⁻¹) | Reference |

|---|---|---|---|---|

| Lactone C=O | Stretching | 1700-1740 | 4-(hydroxymethyl)-7-iodo-2H-chromen-2-one: 1678.38 | rsc.org |

| Aromatic C=C | Stretching | ~1600 | 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde: 1600 | jocpr.com |

| C-O-C | Stretching | ~1230-1260 | 3-(2-(2-(butylthio)-5-methoxy-1H-benzo[d]imidazol-1-yl)acetyl)-6-iodo-2H-chromen-2-one: 1230 | semanticscholar.org |

| C-I | Stretching | ~535 | 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: 535 | mdpi.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For example, the HRMS (ESI-TOF) of 3-iodo-4-phenyl-2H-chromen-2-one showed a calculated mass for [M+Na]⁺ of 412.9651 and a found mass of 412.9638, confirming its elemental composition. rsc.org Similarly, the HRMS (EI) of 4-(hydroxymethyl)-7-iodo-2H-chromen-2-one gave a calculated m/z for [M+H]⁺ of 302.9513 and a found value of 302.9514. rsc.org The fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This technique is indispensable for confirming the identity of newly synthesized molecules and distinguishing between compounds with the same nominal mass. For instance, HRMS analysis of a related brominated coumarin, 4-(chloromethyl)-6-bromo-2H-chromen-2-one, was used to confirm its elemental composition by identifying the sodium adducts of its isotopic forms, [M(⁷⁹Br)+Na]⁺ and [M(⁸¹Br)+Na]⁺. mdpi.com The data obtained from an Agilent Accurate Mass Q-TOF LC-MS 6530 system showed the measured mass for the [M(⁷⁹Br)+Na]⁺ adduct to be 296.9128. mdpi.com This level of precision is essential for the unambiguous structural confirmation of halogenated coumarins like 7-Iodo-2H-chromen-2-one.

Table 1: Representative HRMS Data for a Halogenated Coumarin Derivative

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

| [C₁₀H₆⁷⁹BrO₂ + Na]⁺ | 296.9128 | Not specified |

| [C₁₀H₆⁸¹BrO₂ + Na]⁺ | 296.9099 | Not specified |

| Note: Data is for 4-(chloromethyl)-6-bromo-2H-chromen-2-one as a representative example. mdpi.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

While ESI is more common for small molecules, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for molecular weight determination, particularly for larger molecules or in specific applications. The available research did not specify the use of MALDI-TOF for the direct characterization of this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Hirshfeld Surfaces and Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, derived from X-ray diffraction data. It allows for the detailed examination of how molecules pack together and the nature of the forces holding them, such as hydrogen bonds and halogen bonds. While highly relevant for understanding the solid-state behavior of an iodinated compound, specific Hirshfeld surface analysis data for this compound was not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The position of the maximum absorption wavelength (λmax) and the molar absorption coefficient (ε) are characteristic of a molecule's chromophore. rsc.org The characterization of this compound and its derivatives includes determining these parameters to understand their photophysical properties. rsc.orgucl.ac.uk This analysis is typically conducted using a spectrophotometer with quartz cuvettes, and the molar absorption coefficients are calculated using the Beer-Lambert Law. rsc.org Such studies are fundamental for applications involving light absorption, such as in the development of photolabile protecting groups ("photocages"). ucl.ac.uk

Thermal Analysis Techniques (DSC, TGA) for Material Stability and Transitions

A comprehensive review of available scientific literature and chemical databases indicates a lack of specific experimental data for the thermal analysis of This compound . While thermal properties of various substituted coumarin derivatives have been investigated, direct Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for this compound are not present in the surveyed results.

Thermal analysis techniques are crucial for determining the material stability and phase transition behavior of chemical compounds.

Differential Scanning Calorimetry (DSC) is employed to measure changes in heat flow to a sample compared to a reference as a function of temperature or time. This technique is instrumental in identifying thermal events such as melting points, glass transitions, and crystallization temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile.

Although direct data for this compound is unavailable, research on structurally similar compounds can offer some context. For instance, studies on other halogenated or substituted coumarins have utilized DSC and TGA to characterize their thermal behavior. These analyses typically reveal the temperature at which the compounds begin to decompose and identify any endothermic or exothermic transitions prior to decomposition.

Mechanistic Investigations of Chemical Transformations Involving 7 Iodo 2h Chromen 2 One

Elucidation of Reaction Pathways for Iodination Processes

The introduction of an iodine atom onto the coumarin (B35378) scaffold can be achieved through several synthetic routes, with the specific pathway being highly dependent on the starting material and reaction conditions.

A common strategy for the synthesis of 3-iodocoumarins involves the decarboxylative iodination of coumarin-3-carboxylic acids. This reaction is typically performed by heating a solution of the coumarin-3-carboxylic acid with molecular iodine (I₂) and a base, such as potassium hydrogen phosphate (B84403) (K₂HPO₄), in a solvent like acetonitrile (B52724). qu.edu.qa This method is effective for a range of coumarin-3-carboxylic acids, including those with both electron-donating and electron-withdrawing substituents. qu.edu.qa

Another significant pathway is the electrophilic iodination of a pre-existing coumarin ring. For instance, the synthesis of 6,7,8-trimethoxycoumarin and 6,7-dimethoxycoumarin starts with the iodination of the corresponding benzaldehydes, which are then converted to the final coumarin products. mdpi.com Similarly, the synthesis of other coumarin derivatives has been achieved by iodinating a protected hydroxyl group on the coumarin precursor using N-iodosuccinimide (NIS). mdpi.com

Furthermore, a one-pot, two-step synthesis of 3-iodo-4-aryloxy coumarins has been developed. This process involves the sequential iodination and O-arylation of 4-hydroxy coumarins using an aryl iodide as both the iodinating and arylating agent, facilitated by an oxidant. rsc.org

The following table summarizes various iodination processes for the synthesis of iodinated coumarins:

| Starting Material | Reagents | Product | Reference |

| Coumarin-3-carboxylic acids | I₂, K₂HPO₄, Acetonitrile | 3-Iodocoumarins | qu.edu.qa |

| 3,4,5-Trimethoxybenzaldehyde | I₂ | 2-Iodo-3,4,5-trimethoxybenzaldehyde | mdpi.com |

| Protected coumarin precursor | N-Iodosuccinimide (NIS) | Iodinated coumarin | mdpi.com |

| 4-Hydroxy coumarins, Aryl iodides | Oxidant | 3-Iodo-4-aryloxy coumarins | rsc.org |

Role of Iodine as a Catalyst or Reagent in Chromen-2-one Scaffold Transformations

Iodine plays a multifaceted role in the transformation of the chromen-2-one scaffold, acting as both a direct reagent and a catalyst.

As a reagent , molecular iodine is directly incorporated into the coumarin structure during iodination reactions. For example, in the decarboxylative iodination of coumarin-3-carboxylic acids, molecular iodine is the source of the iodine atom that substitutes the carboxylic group at the C-3 position. qu.edu.qa Similarly, in the synthesis of 3,4-diiodo coumarins, iodine is used in a mediated annulation of methyl 3-(2-hydroxyphenyl)propiolates. researchgate.net

As a catalyst , iodine, often in the form of molecular iodine (I₂), facilitates various cyclization and multicomponent reactions. For instance, iodine catalyzes the three-component reaction of 6-aminocoumarin, benzaldehyde, and styrene (B11656) to produce chromeno[3,4-b]quinoline derivatives. rsc.org In this case, iodine acts as a mild Lewis acid. nih.gov Another example is the iodine-catalyzed synthesis of coumarin-3-carboxamides from salicylaldehyde (B1680747), amines, and diethyl malonate. mdpi.com Here, iodine is proposed to activate imine and carbonyl groups, facilitating the subsequent transformations. mdpi.com It is suggested that in some reactions involving ethanol (B145695) as a solvent, molecular iodine may react to form hydriodic acid (HI), which then acts as the true Brønsted acid catalyst. mdpi.com

The dual role of iodine is also evident in the synthesis of flavones from 2-hydroxy acetophenone (B1666503) and benzaldehydes, where a combination of molecular iodine and polyethylene (B3416737) glycol (PEG) generates an iodonium-triiodide anion pair (PEG-I+·I3−) that assists in the transformation. rsc.org

Proposed Reaction Mechanisms (e.g., Radical Pathways, Anionic Pathways, Electrophilic Species Generation)

The transformations involving the 7-Iodo-2H-chromen-2-one scaffold proceed through a variety of mechanistic pathways, including radical, anionic, and electrophilic routes.

Radical Pathways: A prominent example of a radical mechanism is the decarboxylative iodination of coumarin-3-carboxylic acids. The reaction is initiated by the formation of an unstable acyl hypoiodite (B1233010) intermediate from the coumarin carboxylate and molecular iodine. qu.edu.qa Homolytic cleavage of the O-I bond generates a coumarin carboxylate radical and an iodine radical. qu.edu.qaresearchgate.net Subsequent loss of carbon dioxide from the coumarin carboxylate radical and recombination of the resulting radicals leads to the final 3-iodocoumarin product. qu.edu.qaresearchgate.net The involvement of a radical mechanism is supported by the inhibition of the reaction in the presence of radical scavengers like TEMPO. qu.edu.qaresearchgate.net Iodine-mediated intramolecular cyclization of ketene (B1206846) dithioacetals to form 2-(methylthio)-4H-chromen-4-ones is also proposed to proceed through a radical pathway. acs.org

Anionic Pathways: Anionic pathways are observed in reactions such as the Michael addition of nucleophiles to coumarin derivatives. For example, the synthesis of pyrrolocoumarins can involve the Michael addition of an amine to an α,β-unsaturated nitroalkene, followed by intramolecular cyclization. rsc.org

Electrophilic Species Generation: The generation of electrophilic species is a key step in many iodination reactions. In the electrophilic iodination of coumarins, an electrophilic iodine species (I⁺) is often generated in situ. For example, in the I₂/TBHP-mediated reaction of 4-hydroxycoumarins with terminal alkynes, I⁺ is produced from the interaction of iodine with tert-butyl hydroperoxide (TBHP), which then iodinates the coumarin. nih.gov Similarly, the iodination of 3-acetylcoumarin (B160212) can be achieved using a system where molecular iodine is activated by a nitrate-based catalyst to form an electrophilic iodinating agent. researchgate.net

Identification and Characterization of Intermediates in Iodinated Coumarin Synthesis

The synthesis of iodinated coumarins often proceeds through transient intermediates that can sometimes be isolated or characterized.

In the decarboxylative iodination of coumarin-3-carboxylic acids, an acyl hypoiodite intermediate is proposed. qu.edu.qa This species is formed from the reaction of the coumarin carboxylate with molecular iodine and is typically unstable, readily undergoing homolytic cleavage. qu.edu.qa

During the synthesis of 3-iodo-4-aryloxy coumarins from 4-hydroxy coumarins and aryl iodides, an o-iododiaryl ether is formed as an intermediate. rsc.org It has been proposed that the aryl iodide is oxidized by a terminal oxidant to generate a hypervalent iodine species in situ, which then facilitates the sequential iodination and O-arylation. rsc.org

In the synthesis of coumarin-3-carboxamides, an imine intermediate is formed from the condensation of salicylaldehyde and an amine. mdpi.com This imine then undergoes a Mannich-type reaction with diethyl malonate, leading to a series of cyclization and rearrangement steps to form the final product. mdpi.com

The following table lists some of the key intermediates identified or proposed in the synthesis of iodinated coumarins:

| Reaction | Proposed Intermediate | Reference |

| Decarboxylative iodination of coumarin-3-carboxylic acids | Acyl hypoiodite | qu.edu.qa |

| Synthesis of 3-iodo-4-aryloxy coumarins | o-Iododiaryl ether | rsc.org |

| Synthesis of coumarin-3-carboxamides | Imine | mdpi.com |

Transition State Analysis in Iodinated Coumarin Formation

While detailed computational transition state analyses for the formation of this compound are not extensively reported in the provided context, the principles of electrophilic aromatic substitution and radical reactions can provide insights into the likely transition states.

For electrophilic iodination, the transition state would involve the formation of a sigma complex (also known as an arenium ion), where the iodine atom is bonded to the coumarin ring, and the positive charge is delocalized over the aromatic system. The stability of this transition state is influenced by the electronic effects of the substituents on the coumarin ring.

In the case of radical iodination, such as the decarboxylative pathway, the transition state for the addition of the iodine radical to the coumarin radical would involve the simultaneous formation of the C-I bond. The geometry and energy of this transition state would be critical in determining the reaction rate and regioselectivity.

Further computational studies would be necessary to precisely model the transition state structures and energies for these transformations, providing a deeper understanding of the reaction kinetics and mechanisms.

Computational Chemistry and Theoretical Studies on 7 Iodo 2h Chromen 2 One

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of coumarin (B35378) derivatives. arabjchem.org By employing functionals like B3LYP with basis sets such as cc-pVDZ or 6-311G, researchers can calculate optimized molecular geometries, thermodynamic properties, and various electronic parameters. arabjchem.orgrsc.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.netnih.gov An MEP map illustrates regions of varying electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. nih.govinformaticsjournals.co.in

The map uses a color spectrum where red indicates regions of lowest electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of highest electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow areas denote intermediate potential. For coumarin derivatives, the MEP surface is essential for understanding how they interact with biological targets, such as enzymes. nih.gov The analysis of the MEP surface for fused flavonoids, for instance, helps in developing potential enzyme inhibitors by examining the interaction profile between the small molecule and the enzyme's active site. nih.gov This technique would be invaluable for predicting how 7-Iodo-2H-chromen-2-one interacts with other molecules, guiding the design of new derivatives with specific binding properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is critical for understanding the electronic transitions and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and greater ease of electronic excitation.

Computational studies on a closely related analogue, 4-(Hydroxymethyl)-7-iodo-2H-chromen-2-one , have calculated the energies of molecular orbitals and their corresponding electronic transitions. rsc.org The data reveals the nature of these transitions, which are fundamental to the molecule's UV-Vis absorption properties.

Table 1: Calculated Electronic Transitions for 4-(Hydroxymethyl)-7-iodo-2H-chromen-2-one

| Calculated Wavelength | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|

| 369 nm | 0.35 | HOMO-1→LUMO, HOMO→LUMO+1 |

| 322 nm | 0.12 | HOMO→LUMO+1, HOMO-1→LUMO |

| 264 nm | 0.17 | HOMO-5→LUMO, HOMO-1→LUMO+1 |

Source: Adapted from supplementary information on a biocompatible coumarin photocage. rsc.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netinformaticsjournals.co.in These indices provide insights into the molecule's potential as an electrophile or nucleophile.

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | The propensity of a species to accept electrons. |

| Nucleophilicity (ε) | ε = 1/ω | The inverse of the global electrophilicity index. arabjchem.org |

Source: Based on general DFT analysis principles for coumarin derivatives. arabjchem.orgresearchgate.netinformaticsjournals.co.in

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is instrumental in elucidating complex reaction mechanisms and predicting kinetic parameters, providing insights that are often difficult to obtain through experimental means alone. For coumarin derivatives, these models can map out the pathways of synthetic reactions or metabolic transformations. For example, DFT calculations have been used to investigate the mechanism of palladium-catalyzed cross-dehydrogenative coupling reactions in coumarins, exploring possibilities like a concerted metalation-deprotonation (CMD) pathway versus a carbopalladation pathway. researchgate.net

Molecular Dynamics (MD) simulations offer another powerful approach, allowing researchers to study the dynamic behavior of molecules over time. researchgate.net For instance, unconstrained MD simulations have been used to observe the passive diffusion and incorporation of bromo-coumarin derivatives into lipid bilayer membranes. researchgate.net Such simulations can track the position and orientation of the molecule, revealing how substituents influence its interaction with the membrane. researchgate.net These methods could be applied to this compound to model its interaction with biological membranes or to understand the mechanisms of its synthesis and potential degradation pathways, such as base-catalyzed hydrolysis. iucr.org

Simulation of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Theoretical calculations are frequently used to simulate the spectroscopic properties of molecules, which serves to validate experimental findings and aid in structural elucidation. arabjchem.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. arabjchem.org Theoretical and experimental spectra are often compared, and a good correlation confirms the proposed molecular structure. arabjchem.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to the absorption bands seen in UV-Vis spectra. researchgate.net These calculations can predict the λmax values and help explain the photophysical properties of coumarins. rsc.org

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. arabjchem.org These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors, providing a reliable interpretation of the experimental FT-IR spectrum. For instance, in a related iodo-coumarin, the C–I stretching vibration was experimentally assigned at 535 cm⁻¹, a value that could be confirmed through simulation. mdpi.com

Development and Application of Advanced Algorithms for Molecular System Characterization

The characterization of molecular systems increasingly relies on advanced computational algorithms and multi-faceted modeling approaches. Techniques like molecular docking are widely used to predict the binding affinity and orientation of a ligand within the active site of a protein. nih.govmdpi.com This is particularly relevant for drug discovery, where coumarin scaffolds are often investigated as potential enzyme inhibitors. tandfonline.comacs.org

Chemical Reactivity and Derivatization Strategies of 7 Iodo 2h Chromen 2 One

Reactions at the Carbon-Iodine Bond

The carbon-iodine (C-I) bond at the 7-position of the coumarin (B35378) ring is the primary site for derivatization through numerous modern catalytic cross-coupling reactions. The high reactivity of aryl iodides compared to other aryl halides makes 7-iodo-2H-chromen-2-one an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The Suzuki-Miyaura and Sonogashira reactions are prime examples, enabling the introduction of aryl, heteroaryl, and alkynyl groups at the 7-position.

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgscispace.comnih.govnih.govresearchgate.net This reaction is highly efficient for creating biaryl structures. For instance, the coupling of various aryl iodides with arylboronic acids is a well-established method, and while specific studies on this compound are not extensively detailed in readily available literature, the reactivity is expected to be high. The general conditions for such transformations are outlined in the table below, based on reactions with similar aryl iodides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | Good to Excellent |

| Pd(OAc)₂ / Ligand | Na₂CO₃ | DME/Water | 25 - 90 | High |

| Pd/C | Na₂CO₃ | Aqueous DME | 25 | High |

Note: This table represents typical conditions for aryl iodides and may be applicable to this compound.

The Sonogashira coupling provides a direct route to 7-alkynylcoumarins by reacting this compound with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction is typically cocatalyzed by palladium and copper species in the presence of a base, often an amine that can also serve as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov A study on the functionalization of a related compound, 4-iodo-7-methoxy-coumarin, demonstrated successful copper-free Sonogashira coupling with an alkyne-containing peptide in an aqueous medium, highlighting the applicability of this reaction to coumarin systems. nih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine (B6355638) | DMF or THF | Room Temp - 80°C | Good to Excellent |

| Pd(OAc)₂ / Ligand (Cu-free) | Amine Base | Aqueous Media | Room Temp | High |

Note: This table represents typical conditions for aryl iodides and may be applicable to this compound.

Other important cross-coupling reactions applicable to the C-I bond include the Heck reaction for introducing alkenyl groups mdpi.comlibretexts.orgrsc.org and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, providing access to 7-aminocoumarin (B16596) derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netyoutube.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging. The coumarin ring system, with its electron-withdrawing lactone functionality, can facilitate such reactions at the C-7 position, though less effectively than systems bearing strongly deactivating groups like nitro functions. While SNAr reactions typically favor aryl fluorides and chlorides, reactions with aryl iodides can occur, particularly with potent nucleophiles or under catalytic conditions (e.g., copper-catalyzed Ullmann condensation). nih.govmdpi.com The displacement of the iodide from this compound by various nucleophiles such as alkoxides, thiolates, or amines would lead to a diverse range of 7-substituted coumarins. However, specific documented examples for this particular substrate are scarce, and such transformations often require more forcing conditions compared to palladium-catalyzed cross-coupling methods.

Reductive Dehalogenation Studies

The carbon-iodine bond can be selectively removed through reductive dehalogenation (or hydrodeiodination), converting this compound back to the parent 2H-chromen-2-one (coumarin). This transformation is useful for removing the iodine atom after it has served its purpose as a directing group or as a handle for other reactions. Common methods for the reductive dehalogenation of aryl iodides include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or transfer hydrogenation with reagents like formic acid or its salts. wikipedia.org These reactions are generally high-yielding and proceed under mild conditions.

Reactions at the Chromen-2-one Core Excluding the Iodine Moiety

While the C-I bond is the most reactive site for many transformations, the coumarin nucleus itself can undergo further functionalization or structural modification.

Functionalization at Other Peripheral Positions

The coumarin ring is an aromatic system that can undergo electrophilic aromatic substitution. The directing effects of the fused benzene (B151609) ring, the lactone oxygen, and the iodine atom at C-7 will influence the regioselectivity of these reactions. The C-3 and C-4 positions of the pyrone ring are also susceptible to certain modifications. Electrophilic substitution reactions such as nitration or halogenation on the 7-iodocoumarin core would likely be directed to the C-6 or C-8 positions, though the presence of the deactivating iodine and lactone ring may necessitate harsh reaction conditions.

Ring-Opening and Ring-Closing Transformations

The α,β-unsaturated lactone (ester) functionality within the coumarin core is susceptible to nucleophilic attack, which can lead to ring-opening. researchgate.net This reaction is most commonly observed under basic conditions, such as hydrolysis with sodium hydroxide, which cleaves the ester bond to form a salt of a coumarinic acid (a (Z)-3-(2-hydroxyphenyl)propenoic acid). researchgate.net Subsequent acidification can lead to re-lactonization, reforming the coumarin ring, or isomerization to the more stable coumaric acid ((E)-isomer). The presence of the iodo-substituent is not expected to fundamentally alter this characteristic reactivity of the coumarin lactone ring. Such ring-opening strategies can be synthetically useful, allowing for modifications on the opened chain before a subsequent ring-closing step to form a novel derivative.

Synthesis of Complex Hybrid Molecules Incorporating this compound Substructures

The carbon-iodine bond at the 7-position of the 2H-chromen-2-one core is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to form new carbon-carbon bonds, thereby enabling the linkage of the coumarin moiety to other pharmacophoric groups to create hybrid molecules with potentially enhanced or novel biological activities.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-2H-chromen-2-ones

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. libretexts.org In the context of this compound, this reaction is instrumental in the synthesis of 7-aryl-2H-chromen-2-one derivatives. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), in a suitable solvent system, often a mixture of an organic solvent and water. The reactivity of iodoarenes in Suzuki-Miyaura couplings is generally high, allowing for efficient bond formation under relatively mild conditions.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | Good | scispace.com |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | Modest to Good | nih.gov |

| Pd/C | Na₂CO₃ | DME/Water | 25 | Excellent | organic-chemistry.org |

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving aryl halides, which are applicable to this compound.

The resulting 7-aryl-2H-chromen-2-one hybrids are of significant interest due to the diverse biological activities associated with biaryl scaffolds. The specific nature of the coupled aryl group can be varied extensively, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final molecule.

Sonogashira Coupling: Synthesis of 7-Alkynyl-2H-chromen-2-ones

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, catalyzed by a combination of a palladium complex and a copper(I) salt. ijnc.ir This reaction is particularly valuable for the synthesis of 7-alkynyl-2H-chromen-2-one derivatives, which can serve as versatile intermediates for further transformations or as bioactive molecules in their own right.

The reaction of this compound with a terminal alkyne is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], a copper(I) co-catalyst like copper(I) iodide (CuI), and a base, commonly an amine such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). beilstein-journals.org The reaction proceeds under mild conditions and exhibits a high tolerance for various functional groups. ijnc.ir

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | Room Temp - 55 | Good to Excellent | beilstein-journals.org |

| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | High | ijnc.ir |

| Pd/CuFe₂O₄ | - | K₂CO₃ | Ethanol (B145695) | 70 | Good | ijnc.ir |

This table illustrates common conditions for Sonogashira coupling reactions with aryl iodides, which can be applied to this compound.

The introduction of an alkynyl moiety at the 7-position of the coumarin ring opens up avenues for creating complex molecular architectures through subsequent reactions of the triple bond, such as cycloadditions or further coupling reactions.

Heck Reaction: Synthesis of 7-Alkenyl-2H-chromen-2-ones

The Heck reaction, another palladium-catalyzed process, enables the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. sctunisie.org This reaction is a key strategy for the synthesis of 7-alkenyl-2H-chromen-2-one derivatives from this compound. The products of this reaction, containing a styrenyl or other vinylic linkage at the 7-position, are valuable scaffolds in materials science and medicinal chemistry.

A typical Heck reaction involves the treatment of this compound with an alkene in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], often with a phosphine (B1218219) ligand, and a base, for instance, triethylamine (Et₃N) or potassium carbonate (K₂CO₃). sctunisie.org The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the product.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF/Acetonitrile (B52724) | 80-120 | Good | sctunisie.org |

| Herrmann's Catalyst | - | Ag₃PO₄ | DMF | Not specified | High | nih.gov |

| PdCl₂ | - | K₂CO₃ | DMF/Water | 120 | Good | sctunisie.org |

This table outlines general conditions for Heck reactions involving aryl iodides, which are applicable to this compound.

The resulting 7-alkenyl-2H-chromen-2-one compounds can be further elaborated, for example, through hydrogenation of the double bond or by utilizing the double bond in cycloaddition reactions to construct more complex heterocyclic systems.

Applications of 7 Iodo 2h Chromen 2 One in Advanced Organic Synthesis

Utilization as a Synthetic Precursor for Diverse Heterocyclic Compounds

The carbon-iodine bond at the 7-position of the coumarin (B35378) ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex heterocyclic structures. The reactivity of aryl halides in these reactions is typically highest for iodine, making 7-iodocoumarin an ideal substrate. wikipedia.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are extensively used to modify the 7-iodocoumarin scaffold. wikipedia.orgwikipedia.orgmdpi.com The Suzuki-Miyaura reaction, for instance, couples the iodocoumarin with an organoboron species to form biaryl compounds or to attach other aryl groups. wikipedia.orglibretexts.org Similarly, the Sonogashira reaction facilitates the coupling of 7-iodocoumarin with terminal alkynes, introducing alkynyl moieties that can be further elaborated. wikipedia.orgorganic-chemistry.orgnih.govchem-station.com

A notable application of this strategy is the synthesis of coumestans, a class of benzofuran-fused coumarins with significant biological activities. In an efficient protocol, 3-iodo-4-aryloxy coumarins undergo an intramolecular annulation via C-H activation, catalyzed by Pd/C, to produce the coumestan (B1194414) core in high yields. rsc.org While this example involves a 3-iodocoumarin, the principle of using the iodo- group as a handle for palladium-catalyzed cyclization is directly applicable to the 7-iodo isomer for the construction of other fused heterocyclic systems. The versatility of these coupling reactions allows for the generation of diverse molecular libraries from a single iodinated precursor. rsc.org

| Reaction Type | Coupling Partner | Catalyst System | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst + Base | 7-Aryl/Heteroaryl-2H-chromen-2-one |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Cocatalyst + Base | 7-Alkynyl-2H-chromen-2-one |

| Heck Coupling | Alkene | Palladium Catalyst + Base | 7-Alkenyl-2H-chromen-2-one |

| Buchwald-Hartwig Amination | Amine | Palladium Catalyst + Base | 7-Amino-2H-chromen-2-one derivative |

Role in the Construction of Novel Molecular Scaffolds and Chemical Probes

The 7-Iodo-2H-chromen-2-one scaffold serves as a foundational building block for constructing novel molecular architectures and sophisticated chemical probes. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes. nih.gov The coumarin core is particularly advantageous for this purpose due to its rigid structure, good biocompatibility, and inherent fluorescent properties. researchgate.net

By leveraging the reactivity of the iodine atom, researchers can attach various recognition moieties to the coumarin scaffold. These moieties are designed to bind selectively to specific analytes, such as metal ions, reactive oxygen species (ROS), or biomolecules. For example, a 4-diphenylamino 3-iodo coumarin derivative has been identified as a potent inhibitor of the S. aureus DNA gyrase B subunit, demonstrating the utility of the iodocoumarin scaffold in developing antibacterial agents. nih.gov

Furthermore, the coumarin framework is central to the design of probes for detecting biologically important species. For instance, coumarin-based chemosensors have been developed for the highly selective and sensitive detection of metal ions like Cu²⁺, Zn²⁺, and Fe³⁺. rsc.orgmdpi.comnih.govresearchgate.net Similarly, probes based on this scaffold have been engineered to respond to reactive oxygen species such as peroxynitrite (ONOO⁻) and hypochlorous acid, which are implicated in numerous physiological and pathological processes. rsc.orgnih.govresearchgate.netnih.gov The synthesis of these probes often involves modifying the coumarin core, and the 7-iodo position provides a convenient and reactive site for introducing the necessary functionalities to achieve selective sensing.

| Probe Target | Recognition Moiety | Sensing Mechanism | Application |

|---|---|---|---|

| Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Schiff base, Hydrazone | Fluorescence quenching or enhancement | Environmental monitoring, Bio-imaging |

| Reactive Oxygen Species (e.g., ONOO⁻) | Boronate ester | Oxidation-triggered fluorescence change | Cellular imaging of oxidative stress |

| Biothiols (e.g., Cysteine, Glutathione) | Acrylate (B77674), Maleimide | Michael addition-induced fluorescence change | Studying redox biology |

| Fluoride Ions | Silyl ether | Cleavage-induced fluorescence turn-on | Detection in aqueous media |

Development of Fluorescent Probes and Fluorophores Utilizing Iodocoumarin Structures

Coumarin derivatives are renowned for their excellent photophysical properties, including strong fluorescence, large Stokes shifts, and high quantum yields, making them ideal fluorophores for biological and material science applications. nih.govnih.govpku.edu.cnresearchgate.net The fluorescence of a coumarin is highly dependent on the electronic nature of substituents on its aromatic ring. Modifications at the 3- and 7-positions are particularly effective in tuning these properties. rsc.org

The this compound structure is a key intermediate in the synthesis of advanced fluorescent probes. While the iodine atom itself can quench fluorescence, its true value lies in its ability to be replaced by various auxochromes (groups that modify the ability of a chromophore to absorb light) or other functional groups that enhance or modulate the molecule's fluorescent output. For example, replacing the iodo group with electron-donating groups like amino or hydroxyl moieties can significantly increase the fluorescence quantum yield and shift the emission to longer wavelengths.

This synthetic flexibility allows for the creation of "turn-on," "turn-off," or ratiometric fluorescent probes. mdpi.com For example, 7-hydroxycoumarins have been developed as high-affinity fluorescent probes for the macrophage migration inhibitory factor (MIF), where binding to the protein's active site quenches the probe's fluorescence, enabling competitive binding studies. nih.govnih.gov In another strategy, azido-coumarins, which can be synthesized from their iodo- precursors, are used as fluorogenic probes in "click chemistry" reactions for labeling biomolecules like DNA and proteins. nih.govresearchgate.netresearchgate.net The conversion from a non-fluorescent or weakly fluorescent state to a highly fluorescent one upon reaction with a target analyte forms the basis of many modern chemical sensors and bio-imaging agents. mdpi.comresearchgate.net

| Coumarin Derivative Type | Key Structural Feature | Fluorescence Mechanism | Example Application |

|---|---|---|---|

| 7-Hydroxycoumarin Probe | Phenolic hydroxyl group | Fluorescence quenching upon binding to target | Enzyme binding assays nih.gov |

| 7-Aminocoumarin (B16596) Fluorophore | Amino group (electron-donating) | Strong intrinsic fluorescence | Fluorescent labeling |

| Boronate-Substituted Coumarin | Boronate ester recognition site | Intramolecular Charge Transfer (ICT) change upon oxidation | Detection of H₂O₂ or peroxynitrite researchgate.net |

| Azido-Coumarin Probe | Azide group for click chemistry | Fluorogenic reaction (fluorescence turn-on upon cycloaddition) | Labeling of biomolecules nih.gov |

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Methodologies

The future synthesis of 7-Iodo-2H-chromen-2-one and its derivatives will increasingly prioritize environmentally benign methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. Research in this area can be expected to focus on adapting established green chemistry principles to the synthesis and iodination of the coumarin (B35378) core.

Key approaches include:

Solvent-Free and Aqueous Systems: Traditional iodination reactions often rely on volatile and toxic organic solvents. A significant advancement has been the development of an eco-friendly protocol for the ortho-iodination of 7-hydroxycoumarins using potassium iodide (KI) and ammonium (B1175870) peroxodisulfate [(NH₄)₂S₂O₈] in an aqueous methanol (B129727) system at room temperature. organic-chemistry.org This acid-free method is highly efficient and compatible with various functional groups, representing a sustainable pathway to synthesize the direct precursor of this compound. organic-chemistry.org Future work will likely aim to optimize this process further, potentially replacing methanol entirely with water or bio-based solvents.

Energy-Efficient Methods: The application of alternative energy sources like ultrasound and microwave irradiation has been successful in accelerating the synthesis of the coumarin scaffold itself, often under solvent-free conditions. eurekaselect.com Future studies could explore the use of these techniques for the iodination step, potentially reducing reaction times and energy consumption compared to conventional heating.

Catalytic Innovations: Research into solid-supported catalysts, such as acidic resins (e.g., Amberlyst-15), has already demonstrated their utility in producing the 7-hydroxy-4-methylcoumarin precursor without the need for corrosive liquid acids. researchgate.net The development of recyclable catalysts for the iodination step itself would represent a major step forward in sustainability.

Table 1: Potential Green Synthetic Methodologies

| Methodology | Principle | Potential Application for this compound |

| Aqueous Synthesis | Utilizes water as the primary solvent, reducing reliance on volatile organic compounds (VOCs). | Direct iodination of 7-hydroxy-2H-chromen-2-one using KI/(NH₄)₂S₂O₈ in aqueous media. organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to accelerate reactions and improve yields. | Could be explored for both the initial coumarin ring formation and the subsequent iodination step. eurekaselect.com |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often by grinding reagents together (mechanochemistry) or using ionic liquids. eurekaselect.comrsc.org | Pechmann or Knoevenagel condensation to form the coumarin ring, minimizing solvent waste. eurekaselect.comrsc.org |

| Recyclable Catalysis | Use of solid-supported or phase-separable catalysts that can be easily recovered and reused. | Employing solid acid catalysts for coumarin ring synthesis and developing recyclable catalysts for the iodination process. researchgate.net |

Exploration of Novel Reactivity Patterns for Diversification

The carbon-iodine (C-I) bond at the 7-position is the most synthetically valuable feature of this compound. It acts as a linchpin for a wide array of cross-coupling reactions, enabling the creation of extensive libraries of novel coumarin derivatives with tailored properties. Future research will undoubtedly focus on leveraging this reactivity.

The most promising avenues for diversification include:

Palladium-Catalyzed Cross-Coupling Reactions: Aryl iodides are premium substrates for numerous palladium-catalyzed reactions due to the C-I bond's high reactivity. This allows for the construction of new carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.netfrontiersin.org

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize 7-alkynylcoumarins, which are valuable for their unique electronic and photophysical properties.

Heck Coupling: Reaction with alkenes to append vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form 7-aminocoumarin (B16596) derivatives.

Copper-Catalyzed Reactions: Copper-catalyzed couplings provide complementary reactivity to palladium, particularly for reactions like the Ullmann condensation to form diaryl ethers.

Biocatalytic Couplings: An emerging frontier is the use of enzymes, such as cytochrome P450s, to catalyze oxidative cross-coupling reactions. nih.gov Exploring the potential of engineered enzymes to functionalize the coumarin core or couple it with other molecules could provide highly selective and sustainable synthetic routes. nih.gov

Table 2: Potential Cross-Coupling Reactions for Diversification

| Reaction Name | Reagent Type | Bond Formed | Potential Outcome |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (sp²-sp²) | Creates biaryl or styrenyl coumarins, modulating electronic and fluorescent properties. |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Introduces a rigid alkynyl linker, useful for constructing molecular wires or fluorescent probes. researchgate.net |

| Heck | Alkene | C-C (sp²-sp²) | Forms 7-vinylcoumarins, which can be further functionalized or used in polymerization. |

| Buchwald-Hartwig | Amine/Amide | C-N | Synthesizes 7-aminocoumarins, a class known for strong fluorescence and biological activity. |

| Stille | Organostannane | C-C | A versatile method for introducing a wide variety of organic substituents. |

Advanced Computational Predictions for Directed Synthesis and Material Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby accelerating the discovery process and reducing resource expenditure. For this compound, computational studies will be instrumental in predicting its reactivity and designing novel derivatives with specific functions.

Future computational efforts will likely focus on:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the transition states of cross-coupling reactions involving the C-I bond. This can help in optimizing reaction conditions (catalyst, ligand, solvent) for higher yields and selectivity.

Modeling Photophysical Properties: Time-Dependent DFT (TD-DFT) is a powerful method for predicting the absorption and emission spectra of fluorescent molecules. mdpi.com By modeling this compound and its potential derivatives (e.g., from virtual cross-coupling reactions), researchers can pre-select candidates with desired optical properties, such as specific emission wavelengths or high quantum yields, for applications in materials science. rsc.org The influence of the heavy iodine atom on intersystem crossing and potential phosphorescence can also be computationally investigated.

Quantitative Structure-Activity Relationship (QSAR): For biological applications, 3D-QSAR models can be developed to correlate the structural features of a series of 7-substituted coumarins with their biological activity. nih.govnih.gov This allows for the rational design of new derivatives with enhanced potency against specific targets. nih.govnih.gov

Table 3: Applications of Computational Methods

| Computational Method | Predicted Property | Application Area |

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, reaction energies. | Guiding synthetic strategy, predicting reactivity, understanding stability. mdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, fluorescence/phosphorescence energies. | Designing molecules for OLEDs, sensors, and probes with specific optical properties. rsc.org |

| Molecular Docking | Binding mode and affinity to a biological target (e.g., an enzyme). | Virtual screening and rational design of potential drug candidates. |

| 3D-QSAR | Correlation between 3D molecular fields and biological activity. | Predicting the activity of newly designed molecules before synthesis. nih.gov |

| Molecular Dynamics (MD) Simulation | Stability of molecule-protein complexes over time. | Validating docking results and understanding the dynamic interactions of drug candidates. nih.gov |

Integration with Materials Science Research for Advanced Functional Materials

The coumarin scaffold is a renowned fluorophore, and modifications at the 7-position are known to strongly influence its optical properties. researchgate.net this compound is therefore a highly attractive building block for the development of advanced functional materials.

Prospective research directions include:

Organic Electronics: The diversification of the 7-position through cross-coupling can be used to tune the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This allows for the rational design of coumarin derivatives as emitters or host materials in Organic Light-Emitting Diodes (OLEDs). The heavy iodine atom could also be leveraged to promote phosphorescence, a desirable trait for achieving high-efficiency OLEDs.

Fluorescent Chemosensors: The C-I bond can be used as a reactive site to attach receptor units for specific analytes (e.g., metal ions, anions, or biomolecules). A change in the fluorescence signal of the coumarin core upon binding of the analyte would form the basis of a highly sensitive sensor.

Functional Polymers and Surfaces: this compound can be incorporated into polymer chains or grafted onto surfaces. This can be achieved either by converting the iodo group into a polymerizable moiety (like a vinyl or acrylate (B77674) group) or by using post-polymerization modification techniques. Such materials could have applications in smart coatings, fluorescent plastics, or solid-state sensors.

Theranostics: Radioiodination of coumarin derivatives is an area of interest for developing agents that combine therapeutic and diagnostic functions (theranostics). mdpi.com The stable iodine atom in this compound could be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), creating a pathway to novel radiopharmaceuticals for imaging or targeted radiotherapy.

Table 4: Potential Applications in Materials Science

| Application Area | Key Feature of this compound | Desired Outcome |

| Organic Light-Emitting Diodes (OLEDs) | Tunable fluorescence via C-7 substitution; potential for phosphorescence (heavy-atom effect). | Highly efficient emitters with specific colors for display and lighting technologies. |

| Fluorescent Sensors | Synthetic handle (C-I bond) for attaching recognition motifs. | Selective and sensitive detection of chemical or biological species. |

| Smart Polymers | Ability to be incorporated into polymer backbones or as side chains. | Materials that change their optical properties in response to external stimuli (e.g., pH, temperature). |

| Radiopharmaceuticals | Potential for isotopic exchange with radioactive iodine. | Targeted agents for medical imaging (SPECT) or radiotherapy. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 7-Iodo-2H-chromen-2-one, and how can reaction conditions be optimized?